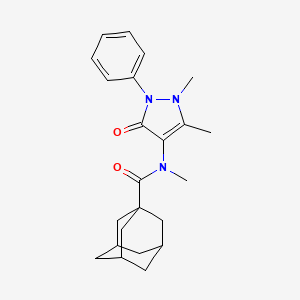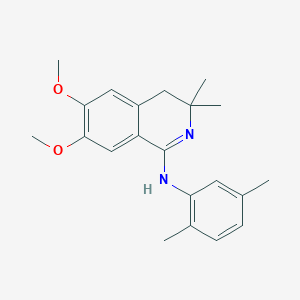![molecular formula C23H22FNO5 B11513200 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11513200.png)
4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with ethylphenyl and fluorobenzoyl groups, along with a butanoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyrrole Ring: Starting with a suitable diketone and an amine, the pyrrole ring is formed through a Paal-Knorr synthesis.
Substitution Reactions: The ethylphenyl and fluorobenzoyl groups are introduced via Friedel-Crafts acylation reactions.
Butanoic Acid Addition: The final step involves the addition of the butanoic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Esterification and Hydrolysis: The carboxylic acid group can form esters and undergo hydrolysis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Esterification: Esters of the original acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzoyl group suggests possible interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for anti-inflammatory or anticancer agents, given the known activities of similar structures.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The fluorobenzoyl group may enhance binding affinity and specificity, while the pyrrole ring could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-isopropylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- 4-[2-(4-methylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Compared to similar compounds, 4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to the specific combination of its substituents. The ethyl group on the phenyl ring and the fluorobenzoyl group provide distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H22FNO5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[(3Z)-2-(4-ethylphenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H22FNO5/c1-2-14-5-7-15(8-6-14)20-19(21(28)16-9-11-17(24)12-10-16)22(29)23(30)25(20)13-3-4-18(26)27/h5-12,20,28H,2-4,13H2,1H3,(H,26,27)/b21-19- |
InChI Key |
MFRSAQQAVGPSPY-VZCXRCSSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCC(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11513118.png)
![N-(3-chlorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513123.png)

![Azepan-1-yl-[7-(chloro-difluoro-methyl)-5-furan-2-yl-pyrazolo[1,5-a]pyrimidin-2-yl]-methanone](/img/structure/B11513133.png)

![N-[(4-propan-2-ylphenyl)methyl]naphthalene-1-carboxamide](/img/structure/B11513144.png)
![N-[4-(2,2-dichloroethenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11513158.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide](/img/structure/B11513166.png)
![(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)
![2,6-difluoro-N-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzamide](/img/structure/B11513177.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11513182.png)
![2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine](/img/structure/B11513185.png)

![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-nitrobenzenesulfonamide](/img/structure/B11513189.png)
